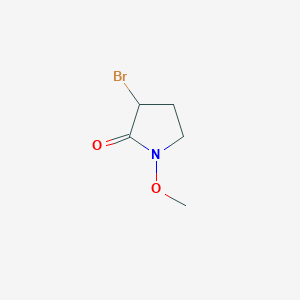

3-Bromo-1-methoxypyrrolidin-2-one

Description

Contextualization within N-Heterocyclic Chemistry

N-heterocyclic compounds, which are cyclic structures containing at least one nitrogen atom within the ring, are fundamental building blocks in chemistry and biology. The pyrrolidinone ring system, a five-membered lactam (a cyclic amide), is a key player in this class. ontosight.ai These structures are not merely chemical curiosities; they are integral to a multitude of natural products and synthetic compounds with significant biological activities. rsc.org The introduction of various functional groups to the pyrrolidinone core allows for the fine-tuning of its chemical and physical properties, leading to a vast array of derivatives with diverse applications. The specific compound, 3-Bromo-1-methoxypyrrolidin-2-one, represents a unique convergence of several important functional groups on this heterocyclic core: a bromine atom at the 3-position and a methoxy (B1213986) group attached to the nitrogen atom.

Significance of Pyrrolidinone Scaffolds in Modern Organic Synthesis

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and organic synthesis. Its prevalence in numerous pharmacologically active compounds has driven the development of a myriad of synthetic methods for its construction. acs.orgnih.gov Pyrrolidinone derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties. ontosight.ai The ability to functionalize the pyrrolidinone ring at various positions is crucial for developing new therapeutic agents. The α-position to the carbonyl group, for instance, can be readily manipulated, although traditional methods often require multiple synthetic steps. acs.orgnih.gov Consequently, the development of more efficient, one-pot syntheses for densely functionalized pyrrolidinones remains an active area of research. acs.orgnih.gov

Overview of N-Alkoxylated Lactams and Their Synthetic Utility

N-alkoxylated lactams, including N-methoxylated variants like this compound, are valuable intermediates in organic synthesis. The N-alkoxy group can influence the reactivity of the lactam ring and can serve as a handle for further chemical transformations. For instance, N-alkylthio β-lactams, a related class of compounds, have been investigated as antibacterial agents. nih.gov While structurally different from the penicillins, these N-thiolated lactams exhibit a distinct mode of action, highlighting the potential for novel biological activity when the lactam nitrogen is functionalized. nih.gov The presence of an N-methoxy group in the target compound suggests potential for unique reactivity and applications, distinguishing it from more common N-aryl or N-alkyl substituted pyrrolidinones.

Current Research Landscape of Brominated Lactams and Knowledge Gaps concerning this compound

The introduction of a bromine atom onto a lactam ring, as seen in this compound, provides a versatile anchor point for a variety of chemical modifications. Halogenation is a known strategy for enhancing the properties of bioactive molecules. mdpi.com Despite the synthetic potential of brominated lactams, a thorough review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While related compounds such as 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one and 3-Bromo-1-phenylpyrrolidin-2-one are commercially available and have documented properties, dedicated research into the synthesis, reactivity, and potential applications of this compound is notably absent. fluorochem.co.uknih.gov This lack of specific data underscores the novelty of this particular compound and highlights an opportunity for future research to explore its unique chemical space.

Interactive Data Table of Related Compounds

To provide some context in the absence of specific data for this compound, the following table summarizes key properties of structurally similar compounds. This data can offer insights into the potential characteristics of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one | 188532-99-2 | C₁₁H₁₂BrNO₂ | 270.126 | fluorochem.co.uk |

| 3-Bromo-1-phenylpyrrolidin-2-one | 77868-83-8 | C₁₀H₁₀BrNO | 240.10 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methoxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-9-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGBEYWHKOXLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552081 | |

| Record name | 3-Bromo-1-methoxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110027-11-7 | |

| Record name | 3-Bromo-1-methoxypyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methoxypyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1 Methoxypyrrolidin 2 One

Retrosynthetic Analysis of the 3-Bromo-1-methoxypyrrolidin-2-one Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves strategically disconnecting key bonds and considering the corresponding synthetic reactions in the forward direction. lkouniv.ac.inyoutube.com

The primary disconnections for this compound involve the carbon-bromine (C-Br) bond, the nitrogen-oxygen (N-O) bond, and the carbon-carbon (C-C) bonds that form the pyrrolidinone ring. youtube.comslideshare.netscitepress.org

C-Br Bond Disconnection: The most logical disconnection is that of the C-Br bond at the α-position to the carbonyl group. This leads to a nucleophilic enolate or enol equivalent of 1-methoxypyrrolidin-2-one and an electrophilic bromine source (Br+). youtube.com This approach is a standard strategy for the synthesis of α-haloketones and related compounds. youtube.com

N-O Bond Disconnection: An alternative disconnection involves the N-O bond. This would lead to 3-bromopyrrolidin-2-one (B1278239) and a methoxylating agent. This strategy relies on the N-alkoxylation of a pre-existing α-bromo lactam.

C-C Bond Formation within the Lactam Ring: A more fundamental disconnection involves breaking the C-C bonds of the pyrrolidinone ring itself. A common strategy for lactam synthesis is the cyclization of a γ-amino acid derivative. pku.edu.cn In this case, a retrosynthetic disconnection of the N-C5 bond would lead to a γ-amino acid precursor that already contains the bromo and methoxy (B1213986) functionalities.

Based on the disconnection strategies, several accessible precursors and synthons can be identified for the synthesis of this compound.

| Disconnection | Precursor/Synthon | Corresponding Reagent |

| C-Br | 1-Methoxypyrrolidin-2-one | Commercially available or synthesized from γ-butyrolactone and methoxyamine. |

| C-Br | Enolate of 1-methoxypyrrolidin-2-one | Generated in situ using a suitable base (e.g., LDA). |

| C-Br | Electrophilic Bromine Source | N-Bromosuccinimide (NBS), Bromine (Br2). nih.gov |

| N-O | 3-Bromopyrrolidin-2-one | Synthesized by bromination of pyrrolidin-2-one. |

| N-O | Methoxylating Agent | Methanol in the presence of an oxidizing agent, or a specific N-methoxylating reagent. |

| C-C (Lactam Ring) | γ-(Methoxyamino)butyric acid derivative | Synthesized from a suitable glutamic acid or γ-aminobutyric acid (GABA) derivative. |

These precursors provide a foundation for developing direct synthetic routes to the target molecule.

Direct Synthesis Routes to this compound

Direct synthesis routes can be designed based on the retrosynthetic analysis, primarily focusing on the late-stage introduction of the bromine atom or the methoxy group.

The regioselective α-bromination of a 1-methoxypyrrolidin-2-one precursor is a promising approach. This reaction would likely proceed via an enolate or enol intermediate, followed by attack on an electrophilic bromine source. nih.gov N-Bromosuccinimide (NBS) is a commonly used reagent for the α-bromination of ketones and lactams, often in the presence of a radical initiator or an acid catalyst. nih.govyoutube.comresearchgate.net

The reaction conditions would need to be carefully controlled to prevent side reactions, such as dibromination or reaction at other positions. The N-methoxy group, being electron-withdrawing, might influence the ease of enolate formation and the subsequent reaction with the electrophile.

Hypothetical Reaction Conditions for Bromination:

| Precursor | Brominating Agent | Solvent | Catalyst/Initiator | Expected Outcome |

| 1-Methoxypyrrolidin-2-one | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | AIBN (radical initiator) | This compound |

| 1-Methoxypyrrolidin-2-one | Bromine (Br2) | Acetic Acid | HBr (catalyst) | This compound |

| 1-Methoxypyrrolidin-2-one | Tetrabutylammonium (B224687) tribromide (TBATB) | Dichloromethane | - | This compound |

A study on the regioselective bromination of fused heterocyclic N-oxides has shown that using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as a bromide source can lead to C2-bromination in good yields. nih.gov This suggests that activation of the lactam carbonyl could facilitate regioselective bromination.

Another viable synthetic route is the N-methoxylation of a 3-bromopyrrolidin-2-one precursor. The synthesis of N-alkoxy lactams has been reported through various methods. nih.gov For instance, the reaction of a lactam with an appropriate alkylating agent in the presence of a base can yield the N-alkoxy derivative. However, the presence of the α-bromo substituent in 3-bromopyrrolidin-2-one could lead to competing elimination reactions under basic conditions.

A potential approach could involve the use of milder N-methoxylating agents or electrochemical methods. While direct N-methoxylation of a bromo-lactam is not widely documented, related transformations on other nitrogen-containing heterocycles provide some guidance.

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. rsc.orgresearchgate.netrloginconsulting.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

A hypothetical multicomponent reaction for the synthesis of a substituted pyrrolidinone could involve the reaction of an aldehyde, an amine, and an activated alkene or alkyne. nih.govnih.gov For the target molecule, one could envision a reaction between a bromo-aldehyde, methoxyamine, and a suitable C2-synthon. The development of such a reaction would require significant optimization of reaction conditions and catalysts.

A recent study detailed a novel diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers to produce α-bromo N-alkoxy β-lactams. chemrxiv.org This methodology, while focused on β-lactams, provides a conceptual framework for a potential one-pot approach to the target γ-lactam, where an appropriate unsaturated precursor could undergo a tandem bromination and cyclization.

Convergent Synthesis from Pre-functionalized Pyrrolidine/Pyrrolidinone Systems

Convergent synthesis offers an efficient route to complex molecules by preparing key fragments separately before their final assembly. For this compound, this approach can be envisioned through the transformation of pre-functionalized precursors.

Transformation of Brominated Aziridines to Methoxypyrrolidinones

While direct experimental data for the transformation of a brominated aziridine (B145994) to this compound is not extensively documented, the principles of aziridine ring-opening reactions provide a foundation for this proposed pathway. Aziridines, particularly when activated by electron-withdrawing groups, are susceptible to nucleophilic attack. A plausible synthetic route would involve a suitably substituted brominated aziridine and a methoxyamine derivative. The reaction would likely proceed via a nucleophilic attack of the methoxyamine on one of the aziridine carbons, followed by or concurrent with ring opening. Subsequent intramolecular cyclization, potentially facilitated by a base, would lead to the formation of the pyrrolidinone ring. The regioselectivity of the initial ring-opening would be crucial in determining the final position of the bromine atom.

Cyclization Reactions Yielding the Pyrrolidinone Core with Bromine and N-Methoxy Functionalities

The formation of the pyrrolidinone core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed for the synthesis of pyrrolidinone derivatives, which can be adapted for this specific target.

One such strategy involves the cyclization of amide dianions with electrophiles like epibromohydrin, which has been shown to produce 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org A similar approach could theoretically be adapted, using a precursor that would lead to the desired 3-bromo substitution pattern.

Another powerful method is the [3+2] dipolar cycloaddition reaction. This can involve the reaction of azomethine ylides with dipolarophiles. An iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has been demonstrated as a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.org By selecting appropriate starting materials containing the bromo and methoxy functionalities, this method could be tailored for the synthesis of this compound.

Furthermore, cascade reactions offer an efficient route to functionalized pyrrolidinones. For instance, a one-pot process involving the nucleophilic ring-opening of a cyclopropane (B1198618) diester by an arylsulfonamide, followed by a Smiles-Truce aryl transfer and lactam formation, has been reported to yield α-arylated pyrrolidinones. acs.org This highlights the potential of cascade strategies to construct the pyrrolidinone ring with desired substituents in a single, operationally simple step.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in this compound Synthesis

The efficiency of any synthetic route is highly dependent on the reaction conditions. For the synthesis of this compound, careful optimization of parameters for both the bromination and cyclization steps is essential to maximize yield and regioselectivity.

The bromination of pyrrolidinone precursors is a key step that requires fine-tuning to avoid the formation of undesired byproducts, such as di-brominated compounds. The choice of brominating agent, solvent, temperature, and reaction time all play a significant role. For instance, in the regioselective bromination of pyrrolo[1,2-a]quinoxalines, tetrabutylammonium tribromide (TBATB) has been used as a mild and effective brominating agent. nih.gov The study demonstrated that by carefully controlling the stoichiometry of the brominating agent and the reaction temperature, a high yield of the desired mono-brominated product could be achieved. nih.gov

The following table illustrates the optimization of a bromination reaction, showing how changes in the amount of the brominating agent (N-Bromosuccinimide - NBS) can impact the product distribution and yield.

| Entry | Equivalents of NBS | Temperature (°C) | Time (h) | Yield of 3a (%) | Yield of 3a' (%) |

| 1 | 1.1 | 25 | 12 | 45 | 15 |

| 2 | 1.5 | 25 | 12 | 69 | <5 |

| 3 | 1.5 | 50 | 6 | 72 | <5 |

| Data adapted from a study on the bromination of a pyrazolo[3,4-c]pyrazole (B14755706) system, demonstrating the principle of optimizing bromination conditions. researchgate.net '3a' represents the monobrominated product and '3a'' the dibrominated byproduct. |

Similarly, the optimization of cyclization reactions is crucial for constructing the pyrrolidinone ring efficiently. Factors such as the choice of catalyst, solvent, and temperature can have a profound effect on the reaction outcome. In one study on the synthesis of 2-benzylidene-3-pyrrolines, various catalytic conditions were examined for the cyclization step. researchgate.net It was found that a silver ion catalyst in the presence of a triphenylphosphine (B44618) ligand in a mixed solvent at 60 °C provided the best results. researchgate.net

The table below showcases the optimization of a cyclization reaction, highlighting the impact of different catalysts and conditions.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | AgOTf (10) | - | CH2Cl2 | 25 | 35 |

| 2 | AgOTf (10) | PPh3 (10) | CH2Cl2 | 25 | 55 |

| 3 | AgOTf (10) | PPh3 (10) | CH2Cl2/THF | 40 | 68 |

| 4 | AgOTf (10) | PPh3 (10) | CH2Cl2/THF | 60 | 82 |

| 5 | Cu(OTf)2 (10) | PPh3 (10) | CH2Cl2/THF | 60 | 45 |

| This table is a representative example based on findings for a cyclization reaction to form a pyrroline (B1223166) derivative, illustrating the general principles of optimization. researchgate.net |

By systematically varying these parameters, chemists can enhance the yield and selectivity of the desired this compound, making the synthetic process more efficient and cost-effective.

Mechanistic Investigations of 3 Bromo 1 Methoxypyrrolidin 2 One Reactivity

Role of the Bromine Atom as a Leaving Group and Electrophilic Center

The bromine atom at the C3 position of the pyrrolidinone ring is a key determinant of the molecule's reactivity. Due to its electronegativity, bromine polarizes the carbon-bromine bond, making the C3 carbon atom electrophilic and thus susceptible to attack by nucleophiles.

Furthermore, the bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is analogous to that seen in other alkyl halides where a stable anion can depart. varsitytutors.com Reactions proceeding via an SN2 mechanism would involve a direct backside attack by a nucleophile, leading to an inversion of stereochemistry at the C3 center. varsitytutors.com An SN1 pathway, while less likely for a secondary halide unless stabilized, would proceed through a carbocation intermediate. The stability of this intermediate and the choice of reaction pathway are influenced by the surrounding molecular structure and reaction conditions.

| Feature | Description | Implication for Reactivity |

| Electronegativity | Bromine is more electronegative than carbon. | Creates a dipole in the C-Br bond (Cδ+-Brδ-), rendering the C3 carbon an electrophilic site. |

| Leaving Group Ability | The bromide ion (Br⁻) is a stable species. | Facilitates nucleophilic substitution reactions where the bromine atom is displaced by an incoming nucleophile. varsitytutors.com |

| Steric Hindrance | The bromine is situated on a five-membered ring. | The steric environment influences the feasibility and mechanism (SN1 vs. SN2) of substitution reactions. varsitytutors.com |

Influence of the N-Methoxy Group on Lactam Reactivity and Conformational Dynamics

The N-methoxy group is not a passive substituent; it profoundly influences the electronic and steric properties of the lactam ring. The oxygen atom's electron-withdrawing inductive effect can impact the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Reaction Pathways Involving the Pyrrolidinone Ring System (e.g., ring-opening, annulation)

The pyrrolidinone ring itself is a robust scaffold but can participate in specific reaction pathways under certain conditions.

Ring-Opening Reactions: The amide bond within the lactam ring can be cleaved, leading to ring-opening. This is often promoted by strong bases or other reagents. For instance, in the synthesis of N-vinyl pyrrolidone, the pyrrolidinone ring is susceptible to opening in the presence of strong alkali hydroxides. rsc.org Similarly, N-alkyl pyrrolidines can undergo selective ring-opening with reagents like chloroformates to yield 4-chlorobutyl carbamate (B1207046) derivatives. acs.org The specific pathway—whether the reaction proceeds via substitution at the C3 position or via cleavage of the lactam ring—depends heavily on the nature of the nucleophile and the reaction conditions.

| Condition | Potential Reaction Pathway |

| Strong Base (e.g., KOH) | Can promote hydrolysis of the amide bond, leading to ring-opening to form a γ-aminobutyric acid derivative. rsc.org |

| Strong Nucleophile/Reagent (e.g., Chloroformates) | Can induce cleavage of the C-N bond, resulting in a linear product. acs.org |

| Mild Nucleophile | Favors substitution at the C3 position, retaining the pyrrolidinone ring. |

Annulation Reactions: Annulation reactions involve the construction of a new ring onto an existing one. The pyrrolidinone core of 3-Bromo-1-methoxypyrrolidin-2-one can serve as a building block for more complex heterocyclic systems. Phosphine-catalyzed [3+2] annulation reactions, for example, have been developed to synthesize highly substituted pyrrolidines, demonstrating the utility of the pyrrolidinone framework in constructing fused or spirocyclic structures. researchgate.net

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Given the multiple reactive sites in this compound (the electrophilic C3 carbon, the carbonyl carbon, and the α-protons), the selectivity of its reactions is a critical consideration.

Regioselectivity: A key regioselective challenge is directing a nucleophile to attack the C3 carbon (leading to substitution of the bromine) versus the carbonyl carbon (potentially leading to ring-opening). The outcome is determined by the "hard" or "soft" nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the hard electrophilic center of the carbonyl carbon, whereas softer nucleophiles are more likely to attack the softer C3 carbon center.

Stereoselectivity: The C3 carbon is a stereocenter. Therefore, any reaction at this position has stereochemical implications.

Substitution Reactions: If a substitution reaction proceeds via an SN2 mechanism, it will occur with a complete inversion of the stereochemical configuration at the C3 center.

Elimination Reactions: Base-induced elimination of HBr would lead to the formation of a double bond, creating a pyrrolenone derivative. The stereochemistry of the starting material can influence the E/Z selectivity of the resulting alkene.

Enolate Chemistry: The protons α to the carbonyl group can be removed by a base to form an enolate. Subsequent reactions of this enolate would be subject to stereocontrol based on the conformational dynamics of the ring and the approach of the electrophile. elifesciences.org

The interplay between the N-methoxy group and the C3-bromo substituent is crucial in directing these selective transformations, making this compound a versatile intermediate for stereocontrolled synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 1 Methoxypyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 3-Bromo-1-methoxypyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a wealth of information regarding its connectivity, stereochemistry, and conformational behavior.

Elucidation of Regio- and Stereoisomers via 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

The unequivocal assignment of the structure of this compound requires a suite of NMR experiments. researchgate.net The predicted ¹H and ¹³C NMR chemical shifts are crucial starting points for this analysis.

Predicted ¹H and ¹³C NMR Data:

Based on the structure of this compound, the following table outlines the predicted chemical shifts. These predictions are based on established substituent effects on the pyrrolidinone ring system. The electronegativity of the bromine atom is expected to deshield the adjacent proton (H3), while the methoxy (B1213986) group will influence the chemical shifts of the pyrrolidinone ring protons. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~170-175 (C=O) |

| 3 | ~4.5 - 5.0 (dd) | ~45-50 |

| 4 | ~2.2 - 2.8 (m) | ~25-30 |

| 5 | ~3.6 - 4.0 (m) | ~40-45 |

| 6 (OCH₃) | ~3.8 - 4.2 (s) | ~60-65 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

2D NMR Spectroscopy for Structural Confirmation:

Two-dimensional NMR experiments are essential for confirming the predicted structure and for the unambiguous assignment of all proton and carbon signals. mnstate.edu

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. libretexts.org For this compound, cross-peaks would be expected between H3 and the two H4 protons, and between the H4 and H5 protons. This would confirm the connectivity within the pyrrolidinone ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include those from the methoxy protons (H6) to the nitrogen-bearing carbon of the pyrrolidinone ring (C5), and from H3 to the carbonyl carbon (C2). These correlations are critical for establishing the position of the methoxy group on the nitrogen atom and the bromo group at the 3-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the relative stereochemistry at the C3 position by observing through-space interactions between H3 and other protons on the pyrrolidinone ring.

Conformational Analysis and Dynamic NMR Studies

The five-membered pyrrolidinone ring is not planar and can exist in various puckered conformations. frontiersin.orgresearchgate.net The presence of substituents, such as the bromine atom and the N-methoxy group, will influence the preferred conformation of the ring.

Dynamic NMR (DNMR) studies, where NMR spectra are recorded at different temperatures, can provide insights into the conformational dynamics of the molecule. nih.gov At lower temperatures, the interconversion between different ring conformations may become slow on the NMR timescale, leading to the observation of distinct sets of signals for each conformer. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. rsc.org This can reveal the energy barriers for ring inversion and provide a deeper understanding of the molecule's flexibility. rsc.org

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS):

HRMS would be used to determine the precise molecular weight of this compound. This technique is capable of measuring mass with very high accuracy, which allows for the determination of the elemental formula. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. csbsju.edulibretexts.org Therefore, the molecular ion in the HRMS spectrum of this compound would appear as a pair of peaks of nearly equal intensity, separated by two mass units (M+ and M+2). youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a typical GC-MS experiment with electron ionization (EI), the molecule is fragmented, and the resulting fragmentation pattern provides a fingerprint that can be used for structural elucidation. mdpi.com

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones and amides.

Loss of the Methoxy Group: Cleavage of the N-O bond can lead to the loss of a methoxy radical (•OCH₃).

Loss of Bromine: The C-Br bond can undergo cleavage, resulting in the loss of a bromine radical (•Br).

Interactive Data Table: Predicted Key Fragments in the GC-MS of this compound

| m/z Value | Predicted Fragment |

| 193/195 | [M]⁺ (Molecular Ion) |

| 162/164 | [M - OCH₃]⁺ |

| 114 | [M - Br]⁺ |

| 84 | [C₄H₆NO]⁺ (from loss of Br and subsequent rearrangement) |

| 55 | [C₃H₅N]⁺ |

Note: The m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.comnanografi.commasterorganicchemistry.com These two techniques are complementary, as some vibrations may be more active in either IR or Raman. youtube.com

Predicted Vibrational Frequencies:

The key functional groups in this compound will give rise to characteristic absorption bands in the IR and Raman spectra.

C=O Stretching: The carbonyl group of the lactam is expected to show a strong absorption in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. The exact position will be influenced by ring strain and the electronic effects of the N-methoxy group.

C-N Stretching: The stretching vibration of the C-N bond within the lactam ring will likely appear in the region of 1200-1350 cm⁻¹.

N-O Stretching: The N-O single bond stretching vibration is expected to be observed in the 900-1000 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration typically appears in the lower frequency region of the IR spectrum, around 500-600 cm⁻¹.

CH₂ Stretching and Bending: The methylene (B1212753) groups of the pyrrolidinone ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, and scissoring/bending vibrations around 1450-1470 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C=O (Lactam) | 1680 - 1720 | Strong | Medium |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| N-O Stretch | 900 - 1000 | Medium | Weak |

| C-Br Stretch | 500 - 600 | Medium-Strong | Strong |

| CH₂ Stretch | 2850 - 2960 | Medium | Medium |

| CH₂ Bend | 1450 - 1470 | Medium | Medium |

Note: These are predicted frequency ranges and relative intensities.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis will provide precise information about bond lengths, bond angles, and torsion angles. rsc.org

This technique is particularly crucial for determining the absolute configuration of the chiral center at C3. The presence of the heavy bromine atom facilitates the determination of the absolute stereochemistry using anomalous dispersion methods.

The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which govern the crystal packing. This information is valuable for understanding the physical properties of the compound in the solid state.

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| C3-Br Bond Length | ~1.90 - 1.95 Å |

| C2=O Bond Length | ~1.20 - 1.25 Å |

| C2-N1 Bond Length | ~1.35 - 1.40 Å |

| N1-O6 Bond Length | ~1.40 - 1.45 Å |

| O6-C(CH₃) Bond Length | ~1.40 - 1.45 Å |

| C-C Bond Lengths (ring) | ~1.50 - 1.55 Å |

| Bond Angles (in ring) | ~100 - 110° |

Note: These are expected values based on typical bond lengths and angles for similar structures.

Computational and Theoretical Studies on 3 Bromo 1 Methoxypyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Bromo-1-methoxypyrrolidin-2-one. These methods provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The geometry of the molecule is optimized to find the lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the lengths of the C-Br, C=O, N-O, and O-CH3 bonds, as well as the geometry of the five-membered ring, are established. The presence of the bromine atom and the methoxy (B1213986) group is expected to influence the planarity of the pyrrolidinone ring.

Calculations of atomic charges reveal the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the bromine is predicted to be electrophilic due to the electron-withdrawing nature of the halogen. The carbonyl oxygen and, to a lesser extent, the nitrogen and methoxy oxygen atoms, are expected to be nucleophilic centers.

Mechanistic Modeling of Complex Transformations (e.g., Transition State Analysis, Reaction Coordinate Calculations)

Mechanistic modeling of potential reactions involving this compound allows for the theoretical investigation of reaction pathways and the identification of transition states. This is crucial for understanding how the compound might behave in various chemical environments.

For example, nucleophilic substitution at the C3 position, displacing the bromide ion, is a probable reaction. Transition state analysis for such a reaction would involve locating the high-energy structure that connects the reactants and products. The energy barrier for this process, known as the activation energy, can be calculated, providing a measure of the reaction rate. The nature of the transition state, including the partial formation and breaking of bonds, can be characterized.

Similarly, the stability of the N-O bond can be assessed by modeling its cleavage under different conditions. Calculations of the reaction coordinate, which maps the energy of the system as it progresses from reactants to products, can provide detailed insights into the mechanism of these transformations.

Conformational Analysis and Potential Energy Surface Mapping

The pyrrolidinone ring in this compound is not planar and can adopt several conformations. Conformational analysis is employed to identify the most stable arrangements of the atoms in space and the energy differences between them.

The puckering of the five-membered ring can be described by specific dihedral angles. By systematically varying these angles and calculating the corresponding energy, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them.

The orientation of the methoxy group relative to the pyrrolidinone ring also contributes to the conformational landscape. Rotation around the N-O and O-C bonds will lead to different conformers with varying energies due to steric and electronic effects.

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Ring Puckering | Methoxy Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (C4-endo) | Anti | 0.00 |

| 2 | Twist (C3-exo, C4-endo) | Gauche | 1.25 |

| 3 | Envelope (C3-exo) | Syn | 2.50 |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are often performed in the gas phase, the behavior of this compound in a solution can be significantly different. Molecular dynamics (MD) simulations are used to study the influence of solvent molecules on the compound's conformation and reactivity.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of how the solute and solvent interact. For instance, the simulations can reveal the structure of the solvent shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding if a protic solvent is used.

MD simulations can also be used to explore the conformational space of the molecule more exhaustively than static calculations, providing insights into the flexibility of the pyrrolidinone ring and the methoxy group.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the distribution and energy of the HOMO and LUMO are of particular interest. The HOMO is likely to be localized on the atoms with lone pairs of electrons, such as the bromine, oxygen, and nitrogen atoms. The LUMO, on the other hand, is expected to be centered on the antibonding orbitals, particularly the C-Br and C=O bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO can predict how the molecule will react with electrophiles and nucleophiles. For example, a nucleophile would be expected to attack the regions of the molecule where the LUMO is largest, such as the carbon atom bonded to the bromine.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

| HOMO | -9.5 | Br, N, O(carbonyl) |

| LUMO | -0.8 | C-Br (σ), C=O (π) |

| HOMO-LUMO Gap | 8.7 | - |

These values are hypothetical and serve as an illustration of the data obtained from FMO analysis.

Synthetic Applications and Advanced Chemical Transformations of 3 Bromo 1 Methoxypyrrolidin 2 One

Cross-Coupling Reactions at the C3-Bromine Center

The presence of a bromine atom at the C3 position of the pyrrolidinone ring suggests that this compound could be a viable substrate for various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Theoretically, the C-Br bond in 3-Bromo-1-methoxypyrrolidin-2-one could undergo oxidative addition to a low-valent palladium(0) complex, a key initial step in many palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the pyrrolidinone with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the C3 position, introducing a variety of alkyl, alkenyl, or aryl groups.

Heck Reaction: In a potential Heck reaction, the compound could react with an alkene to form a new C-C bond, resulting in an alkylated or arylated product at the C3 position.

Sonogashira Coupling: This would involve the coupling of the C3-bromine center with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl moiety.

Stille Reaction: The Stille coupling would utilize an organotin reagent to transfer an organic group to the C3 position of the pyrrolidinone ring.

Despite the theoretical feasibility of these reactions, a comprehensive search of scientific databases does not yield specific examples or detailed research findings on the application of this compound in these palladium-catalyzed transformations.

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

The formation of carbon-heteroatom bonds is another cornerstone of palladium catalysis, and the C3-bromine atom suggests potential for such transformations.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling the pyrrolidinone with a primary or secondary amine. This would be a powerful method for introducing diverse nitrogen-containing functional groups.

Chan-Lam Coupling: While traditionally a copper-catalyzed reaction, palladium-catalyzed variants for C-O and C-S bond formation exist. Theoretically, this could be applied to introduce alkoxy, aryloxy, or thioether groups at the C3 position.

As with carbon-carbon bond formation, there is a lack of specific published research detailing the use of this compound in these particular palladium-catalyzed carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Coupling Reactions (e.g., N-arylation, C-O coupling)

Copper-catalyzed reactions, such as the Ullmann condensation and its modern variants, represent an alternative to palladium-based methods for forming carbon-heteroatom bonds.

N-Arylation: A copper-catalyzed N-arylation would involve the reaction of this compound with an amine, amide, or other nitrogen nucleophile to form a C-N bond.

C-O Coupling: Similarly, coupling with an alcohol or phenol (B47542) under copper catalysis could yield the corresponding ether at the C3 position.

However, specific studies demonstrating the successful application of copper-catalyzed coupling reactions to this compound are not found in the current body of scientific literature.

Nucleophilic Substitution Reactions at the C3-Position

The bromine atom at the C3 position, being alpha to the lactam carbonyl, could potentially be susceptible to nucleophilic substitution reactions. A variety of nucleophiles, such as azides, cyanides, and thiols, could theoretically displace the bromide ion. The success of such reactions would depend on the reactivity of the C-Br bond and the potential for competing side reactions, such as elimination. Without experimental data, the viability and scope of these nucleophilic substitution reactions remain speculative.

Derivatization and Functional Group Interconversions Involving the Lactam Carbonyl and N-Methoxy Group

The lactam carbonyl and the N-methoxy group are additional sites for potential chemical modification.

Lactam Carbonyl: The carbonyl group could, in principle, undergo reduction to the corresponding amine or be subjected to attack by organometallic reagents. However, the stability of the N-methoxy group under such conditions would need to be considered.

N-Methoxy Group: The N-O bond is known to be labile under certain reductive conditions, which could potentially lead to the formation of the corresponding N-H lactam. This transformation could be a route to further derivatization at the nitrogen atom.

Again, the scientific literature lacks specific reports on the derivatization and functional group interconversions of this compound itself.

Stereoselective Transformations and Chiral Auxiliary Applications

If this compound were available in an enantiomerically pure form, it could potentially serve as a chiral building block or a chiral auxiliary. The stereocenter at the C3 position could direct the stereochemical outcome of reactions at other positions of the molecule or in a substrate temporarily attached to the pyrrolidinone scaffold. However, there is no evidence in the literature to suggest that this compound has been used in this capacity. The synthesis of enantiopure this compound and its application in stereoselective transformations remains an unexplored area of research.

Integration into Cascade and Domino Reactions for Complex Molecule Synthesis

The development of cascade and domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represents a significant advancement in synthetic efficiency and sustainability. The unique structural features of This compound make it an intriguing candidate for such transformations. The presence of the electrophilic carbon at the 3-position due to the bromine atom, coupled with the nucleophilic character that can be unveiled at the nitrogen or α-carbon, provides a rich platform for designing intricate reaction sequences.

While specific, documented examples of This compound in complex cascade reactions are not extensively reported in readily available literature, the reactivity of similar α-halo lactams suggests a high potential for its application in this area. For instance, a hypothetical cascade sequence could be initiated by the reaction of the bromide with a suitable nucleophile, which in turn could trigger an intramolecular cyclization or rearrangement. The N-methoxy group can also play a crucial role, potentially being eliminated to generate a reactive N-acyliminium ion intermediate, a powerful electrophile for subsequent bond formations.

A plausible, though currently theoretical, domino reaction sequence could involve the initial substitution of the bromide by a bifunctional nucleophile. This initial product could then undergo a subsequent intramolecular reaction, such as a cyclization, to rapidly build molecular complexity. The strategic choice of the nucleophile and reaction conditions would be paramount in directing the reaction pathway towards the desired complex molecular architecture.

Utility as a Building Block for Diverse Heterocyclic Systems (e.g., fused and spirocyclic compounds)

The construction of fused and spirocyclic systems, where rings share one or more atoms, is a challenging yet rewarding endeavor in organic synthesis, as these three-dimensional structures often exhibit unique biological activities. This compound serves as a valuable precursor for accessing such diverse heterocyclic frameworks.

The bromine atom at the 3-position is a key functional handle for a variety of transformations. It can participate in substitution reactions with a wide range of nucleophiles, including those that are part of another ring system, leading to the formation of fused heterocycles. For example, reaction with a dinucleophile, such as a 1,2-aminoalcohol or a 1,3-diamine, could lead to the formation of a new ring fused to the pyrrolidinone core.

Furthermore, the generation of a radical at the 3-position via treatment with a radical initiator could enable intramolecular cyclizations onto an appended side chain, providing another route to fused systems. The N-methoxy group can also be leveraged in these transformations, potentially being cleaved under reductive conditions to provide the corresponding N-H lactam, which can then be further functionalized.

The synthesis of spirocyclic compounds from This compound is another area of significant potential. This can be envisaged through several synthetic strategies. One approach involves the generation of a nucleophile at the 3-position, for instance, through metal-halogen exchange, followed by its addition to a cyclic ketone or a similar electrophile. Alternatively, an intramolecular alkylation, where a side chain attached at the 3-position attacks another position on the pyrrolidinone ring, could lead to the formation of a spirocycle.

While detailed research findings on the direct application of This compound for these specific transformations are limited, the fundamental principles of organic reactivity strongly support its potential as a versatile building block. The data table below outlines hypothetical, yet chemically reasonable, transformations to illustrate this potential.

| Starting Material | Reagent/Reaction Condition | Product Type | Potential Heterocyclic System |

| This compound | 1. 2-(Aminomethyl)pyridine2. Base | Fused Heterocycle | Pyrrolo[1,2-a]pyrazin-one derivative |

| This compound | 1. 1,3-Propanedithiol, Base2. Radical Initiator (e.g., AIBN), H-donor | Fused Heterocycle | Thieno[3,2-b]pyrrolidin-one derivative |

| This compound | 1. n-BuLi2. Cyclopentanone | Spirocyclic Compound | Spiro[cyclopentane-1,3'-pyrrolidin]-2'-one derivative |

| This compound | 1. Allyl magnesium bromide2. Intramolecular Heck reaction | Spirocyclic Compound | Spiro[cyclopropane-1,3'-pyrrolidin]-2'-one derivative |

These examples underscore the latent synthetic power of This compound . Further research into the reactivity of this compound is warranted to fully exploit its potential in the efficient construction of novel and complex heterocyclic systems.

Emerging Research Directions and Future Perspectives for 3 Bromo 1 Methoxypyrrolidin 2 One

Development of More Sustainable and Green Synthetic Methodologies

There is a clear need for the development of environmentally benign synthetic routes to 3-Bromo-1-methoxypyrrolidin-2-one. While general methods for the bromination of lactams are known, specific green chemistry approaches for this compound, such as the use of safer solvents, renewable starting materials, and catalytic brominating agents to minimize waste, have not been detailed in the available literature. Future research could focus on adapting existing green bromination protocols to the 1-methoxypyrrolidin-2-one substrate.

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods offer powerful tools for the functionalization of organic molecules under mild conditions. nih.gov These techniques could potentially be applied to this compound to forge new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing carbon. Such transformations would be valuable for creating libraries of novel derivatives for biological screening or material science applications. However, at present, there are no specific studies documenting the use of photoredox or electrochemical reactions involving this compound. Research in this area would be breaking new ground.

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing pharmaceutical and chemical research by enabling high-throughput screening and optimization of reaction conditions. The integration of the synthesis and derivatization of this compound into such platforms would be a significant step forward. This would require the development of robust and reliable reaction protocols that are amenable to automation. Currently, no literature is available that describes the use of this compound in these high-throughput systems.

Discovery of Novel Catalyst Systems for Highly Selective Reactions

The development of novel catalyst systems is crucial for controlling the stereochemistry and regioselectivity of reactions involving this compound. For instance, enantioselective catalysts could be employed to resolve racemic mixtures or to direct the stereochemical outcome of subsequent functionalization reactions. The discovery of catalysts that can selectively activate the C-Br bond in the presence of the methoxy (B1213986) and lactam functionalities would open up new avenues for its use as a synthetic building block. This remains a key area for future research.

Application in Advanced Materials Science and Supramolecular Chemistry

The unique combination of a polar lactam ring, a reactive bromine atom, and a methoxy group suggests that this compound could be a valuable component in the design of advanced materials and supramolecular assemblies. The bromine atom can participate in halogen bonding, a significant interaction in crystal engineering and the design of functional materials. The lactam core can engage in hydrogen bonding, contributing to the formation of ordered structures. Despite this potential, there is a lack of research exploring the role of this compound in materials science and supramolecular chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.